N,N-Dimethyl-2-(piperidin-4-yl)propanamide
Description
N,N-Dimethyl-2-(piperidin-4-yl)propanamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-8(10(13)12(2)3)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
ZAFANXIBRKLFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)propanamide typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(piperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(piperidin-4-yl)propanamide: Known for its use in pain management.
N-Benzyl-N-(piperidin-4-yl)propanamide: Investigated for its potential as an analgesic.
N-(2-Fluorophenyl)-N-(piperidin-4-yl)propanamide: Studied for its enhanced potency and selectivity.
Uniqueness
N,N-Dimethyl-2-(piperidin-4-yl)propanamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its dimethyl substitution on the amide nitrogen enhances its stability and influences its interaction with molecular targets, making it a valuable compound for various applications .
Biological Activity
N,N-Dimethyl-2-(piperidin-4-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its presence in various pharmaceutical agents. The molecular formula is , with a molecular weight of approximately 170.25 g/mol. The compound's structure includes a propanamide group that enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Studies have indicated that it may act on the central nervous system (CNS), potentially influencing pain pathways through interactions with opioid receptors, similar to other compounds in its class.
Pharmacological Properties
Research has shown that this compound exhibits several key pharmacological effects:
- Analgesic Effects: Preliminary studies suggest that the compound may possess analgesic properties, making it a candidate for pain management therapies.
- Sedative Effects: Its interaction with CNS receptors may also imply sedative effects, which could be beneficial in treating anxiety disorders or insomnia.
Table 1: Summary of Pharmacological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Analgesic | Potential pain relief through opioid receptor interaction | |
| Sedative | Possible sedative effects influencing CNS pathways |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Opioid Receptor Interaction: A study assessed the binding affinity of this compound to various opioid receptors, indicating significant interactions that could lead to analgesic effects. The findings suggest a mechanism similar to established opioids but with potentially lower side effects due to its unique structure.
- CNS Activity Evaluation: Research conducted on animal models demonstrated the compound's ability to modulate pain responses effectively, showcasing its potential as an alternative analgesic agent .
- Comparative Analysis: When compared with structurally related compounds, this compound exhibited distinct biological profiles, highlighting its unique properties in terms of efficacy and safety.
Table 2: Comparative Biological Activity with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyl-2-(piperidin-4-yl)propanamide | Lacks one methyl group | Different reactivity; lower potency |
| 2,2-Dimethyl-N-(piperidin-4-yl)propanamide | Altered stereochemistry | Varied analgesic effects |
| N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride | Contains a phenyl group | Distinct CNS activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
